molecular formula C11H8BrNO B3120676 1-[(4-Bromophenyl)carbonyl]pyrrole CAS No. 268567-27-7

1-[(4-Bromophenyl)carbonyl]pyrrole

Cat. No.: B3120676
CAS No.: 268567-27-7
M. Wt: 250.09 g/mol
InChI Key: BHISUPNGWNTSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenyl)carbonyl]pyrrole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and development of novel therapeutic agents. Its structure incorporates a pyrrole heterocycle, a privileged scaffold known for its diverse biological activities. Research indicates that pyrrole derivatives are prominent pharmacophores in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the investigation of neurodegenerative conditions such as Alzheimer's disease . The bromophenyl moiety attached via a carbonyl group contributes to the molecule's overall properties and potential for specific interactions with biological targets. The pyrrole ring system is a common feature in many natural products and is noted for its ability to cross the blood-brain barrier, making it a valuable structure for central nervous system (CNS)-targeted research . Furthermore, compounds based on the pyrrole core are extensively investigated for a wide spectrum of biological activities, including potential antibacterial and histone deacetylase (HDAC) inhibitory effects, highlighting their utility as multi-target directed ligands . This reagent is provided For Research Use Only (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-pyrrol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHISUPNGWNTSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 4 Bromophenyl Carbonyl Pyrrole

Reactivity of the Pyrrole (B145914) Nucleus in N-Acylpyrroles

N-acylpyrroles, such as 1-[(4-Bromophenyl)carbonyl]pyrrole, serve as versatile building blocks in organic synthesis. The acyl group on the nitrogen atom modulates the electronic properties of the pyrrole ring, influencing its susceptibility to various chemical transformations. nih.gov Research has unveiled highly chemoselective reactions that can be directed towards either an intramolecular rearrangement to form 2-aroylpyrroles or an intermolecular C-H functionalization of other substrates. rsc.orgrsc.org

A significant transformation of N-acylpyrroles is the anionic Fries rearrangement, a process colloquially termed the "pyrrole dance". rsc.orgrsc.org This reaction involves the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring, typically yielding the 2-aroylpyrrole isomer. rsc.orgwikipedia.org This rearrangement provides a direct route to 2-aroylpyrrole derivatives, which are core structures in numerous biologically active compounds and pharmaceuticals. rsc.org

Contrary to the classical intramolecular mechanism often associated with the Fries rearrangement, studies involving N-acylpyrroles have demonstrated that the anionic "pyrrole dance" proceeds through an intermolecular pathway. rsc.orgrsc.org This was elucidated through crossover experiments where a mixture of two different N-acylpyrroles was subjected to the rearrangement conditions. The formation of crossover products, where the acyl group from one pyrrole derivative was transferred to the other, provided clear evidence against a purely intramolecular acyl migration. rsc.orgrsc.org This finding suggests a mechanism involving the cleavage of the N-acyl group to form an acylium-like intermediate that can then acylate another pyrrole molecule in the reaction mixture.

The choice of base is a critical factor that governs the chemoselectivity of reactions involving N-acylpyrroles, directing the outcome towards either the anionic Fries rearrangement or C-H functionalization. rsc.orgrsc.org Specifically, the use of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) has been shown to favor the "pyrrole dance," leading to the formation of 2-aroylpyrrole products in high yields. rsc.orgrsc.org In contrast, employing potassium bis(trimethylsilyl)amide (KN(SiMe3)2) switches the reaction pathway to favor the aroylation of external substrates like toluene (B28343). rsc.orgrsc.org

Studies have optimized the conditions for the "pyrrole dance" rearrangement. For instance, using 3 equivalents of LiN(SiMe3)2 in toluene at 100 °C for 3 hours resulted in an 81% yield of the rearranged product. rsc.org The amount of base is crucial, as using only 1 equivalent resulted in only trace amounts of the product. rsc.org

Table 1. Effect of Base and Reaction Conditions on the Transformation of N-Acylpyrroles. rsc.org
N-AcylpyrroleBaseEquivalents of BaseTemperature (°C)Time (h)Product TypeYield (%)
1-benzoylpyrroleLiN(SiMe3)211003RearrangementTrace
1-benzoylpyrroleLiN(SiMe3)22803Rearrangement55
1-benzoylpyrroleLiN(SiMe3)23603Rearrangement46
1-benzoylpyrroleLiN(SiMe3)231003Rearrangement81
1-benzoylpyrroleLiN(SiMe3)231203Rearrangement53
1-benzoylpyrroleKN(SiMe3)231003Aroylation of Toluene36

Beyond intramolecular rearrangements, N-acylpyrroles like this compound are effective reagents for intermolecular C-H functionalization reactions. rsc.orgrsc.org This reactivity allows for the direct aroylation of substrates with weakly acidic C-H bonds, providing a powerful tool for forming carbon-carbon bonds. rsc.org

N-acylpyrroles can aroylate a range of substrates, including those with weakly acidic benzylic C-H bonds such as toluene and its derivatives. rsc.orgrsc.org This reaction, facilitated by a suitable base like KN(SiMe3)2, leads to the synthesis of aryl benzyl (B1604629) ketones in good to excellent yields. rsc.orgrsc.org The scope of this aroylation has been demonstrated to be quite broad, successfully functionalizing various substituted toluenes. rsc.org This method presents an advantage over traditional methods like Weinreb amide chemistry as it does not necessitate the pre-formation of organometallic reagents or the use of cryogenic temperatures. rsc.orgrsc.org

Table 2. Aroylation of Toluene Derivatives with N-Acylpyrroles using KN(SiMe3)2. rsc.org
N-AcylpyrroleToluene SubstrateProduct (Aryl Benzyl Ketone)Yield (%)
1-(4-methoxybenzoyl)pyrroleToluene1-(4-methoxyphenyl)-2-phenylethan-1-one81
1-(naphthalen-2-ylcarbonyl)pyrroleToluene1-(naphthalen-2-yl)-2-phenylethan-1-one85
1-benzoylpyrrole4-methyltoluene1-phenyl-2-(p-tolyl)ethan-1-one83
1-benzoylpyrrole3-methyltoluene1-phenyl-2-(m-tolyl)ethan-1-one80
1-benzoylpyrrole2-methyltoluene1-phenyl-2-(o-tolyl)ethan-1-one75
1-benzoylpyrrole4-methoxytoluene2-(4-methoxyphenyl)-1-phenylethan-1-one78

A significant advantage of the reactivity pathways of N-acylpyrroles is that both the anionic Fries rearrangement and the C-H functionalization/aroylation reactions proceed under transition metal-free conditions. rsc.orgrsc.org This aligns with the principles of green chemistry by avoiding the cost, toxicity, and potential for product contamination associated with transition metal catalysts. The development of these efficient and operationally simple approaches provides a robust platform for synthesizing valuable 2-aroylpyrroles and aryl benzyl ketones from a common N-acylpyrrole precursor, with the reaction outcome being controlled simply by the choice of a silylamide base. rsc.orgrsc.org

C-H Functionalization Reactions of N-Acylpyrroles

Transformations Involving the 4-Bromophenyl Moiety

The 4-bromophenyl group of this compound is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carbonyl group can influence the reactivity of the aryl bromide, and the presence of the pyrrole moiety introduces a site for potential side reactions or coordination with the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. For this compound, the carbon-bromine bond is the primary site of reactivity in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org In the case of this compound, the 4-bromophenyl moiety can readily participate in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids or their esters. This reaction would lead to the formation of biaryl or styrenyl derivatives, respectively.

The general reaction conditions typically involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor such as palladium acetate (B1210297) (Pd(OAc)₂) or formed from a pre-catalyst. libretexts.org A variety of phosphine (B1218219) ligands are employed to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.orgclockss.org The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions, such as the dehalogenation of the starting material. nih.gov For substrates containing N-H bonds, such as unprotected pyrroles, catalyst inhibition can be an issue, although specific catalyst systems have been developed to overcome this. nih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions on Analogous Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)
14-BromobenzophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-Benzoylbiphenyl>95
2Methyl 4-bromobenzoate4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄TolueneMethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate98
3N-(4-bromophenyl)acetamide(E)-2-Phenylvinylboronic acidPdCl₂(dppf)K₂CO₃1,4-DioxaneN-(4-((E)-2-phenylvinyl)phenyl)acetamide85
41-(4-Bromophenyl)ethan-1-onePyridine-3-boronic acidPd(OAc)₂/XPhosK₃PO₄2-Butanol1-(4-(Pyridin-3-yl)phenyl)ethan-1-one92

This table presents data from reactions on similar compounds to illustrate the potential reactivity of this compound.

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an unsaturated compound (typically an alkene) with an organic halide. youtube.comsioc-journal.cn The 4-bromophenyl moiety of this compound can be expected to undergo Heck coupling with a variety of alkenes, such as acrylates, styrenes, and vinyl ethers, to yield substituted cinnamoylpyrroles or related structures. organic-chemistry.org

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand or an N-heterocyclic carbene (NHC) ligand, and a base. researchgate.netmdpi.com The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product. sioc-journal.cn In many cases, the trans-isomer of the resulting alkene is predominantly formed. masterorganicchemistry.com Intramolecular Heck reactions are also a powerful tool for the synthesis of cyclic and polycyclic compounds. youtube.com

Table 2: Illustrative Heck Coupling Reactions with Aryl Bromides

EntryAryl BromideAlkeneCatalyst/LigandBaseSolventProductYield (%)
14-Bromoacetophenonen-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile(E)-Butyl 3-(4-acetylphenyl)acrylate95
2BromobenzeneStyrenePd(OAc)₂/PPh₃NaOAcDMF(E)-Stilbene80
31-Bromo-4-nitrobenzeneMethyl acrylatePdCl₂(PPh₃)₂Et₃NToluene(E)-Methyl 3-(4-nitrophenyl)acrylate92
44-Bromobenzonitrile2-VinylpyridinePd(OAc)₂/dppfK₂CO₃1,4-Dioxane4-((E)-2-(Pyridin-2-yl)vinyl)benzonitrile78

This table showcases representative Heck reactions to suggest the synthetic possibilities for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology would allow for the transformation of the 4-bromophenyl group of this compound into a variety of arylamine derivatives by coupling with primary or secondary amines, amides, or nitrogen-containing heterocycles. libretexts.orgrsc.orgacsgcipr.org The reaction typically requires a palladium catalyst, a sterically hindered phosphine ligand, and a strong base such as sodium tert-butoxide. wikipedia.orglibretexts.org

Similarly, palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig etherifications, can be employed to form carbon-oxygen bonds. This would involve the reaction of this compound with alcohols or phenols to generate the corresponding aryl ethers. These reactions often utilize similar catalyst systems to the C-N coupling variant.

Table 3: Examples of Buchwald-Hartwig Amination with Analogous Aryl Bromides

EntryAryl BromideAmine/AmideCatalyst/LigandBaseSolventProductYield (%)
14-BromotolueneMorpholinePd₂(dba)₃/XPhosNaOtBuToluene4-(p-Tolyl)morpholine98
24-BromoacetophenoneAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene1-(4-(Phenylamino)phenyl)ethan-1-one87
31-Bromo-4-fluorobenzenePyrrolidinePd(OAc)₂/RuPhosK₃PO₄1,4-Dioxane1-(4-Fluorophenyl)pyrrolidine95
44-BromobenzonitrileBenzamidePd(OAc)₂/tBuBrettPhosK₂CO₃t-Amyl alcoholN-(4-Cyanophenyl)benzamide75

This table provides examples of C-N bond formation to indicate the potential for derivatization of this compound.

Other Halogen-Mediated Derivatization Strategies

Beyond palladium-catalyzed cross-coupling, the bromine atom on the phenyl ring of this compound can be utilized in other important transformations.

One such strategy is halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction would generate a 4-lithiated species, which can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, quenching the aryllithium intermediate with an electrophilic bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide could lead to the formation of a dibrominated product. organic-chemistry.org

Furthermore, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAAr), although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.combyjus.comyoutube.com The carbonyl group in the target molecule is moderately electron-withdrawing, which might facilitate such reactions with potent nucleophiles under forcing conditions.

Finally, the Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative to palladium-based methods for forming C-N and C-O bonds, particularly with nitrogen heterocycles and phenols. organic-chemistry.orgnih.govresearchgate.net

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, the detailed experimental data required for the spectroscopic and crystallographic elucidation of this compound could not be located. As a result, the composition of a detailed scientific article as per the provided outline cannot be fulfilled at this time.

The requested article structure was contingent on the availability of specific data points for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shift assignments, and data from two-dimensional NMR experiments (COSY, HSQC, HMBC) to confirm molecular connectivity.

Infrared (IR) Spectroscopy: For the analysis of vibrational modes and the identification of key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To describe the electronic transitions within the molecule.

While general information on the synthesis of related pyrrole and N-acylpyrrole compounds exists, specific, published, and verifiable data for this compound itself, including the necessary data tables and detailed research findings, is not present in the accessible public domain. The creation of a scientifically accurate and authoritative article requires this foundational data, which appears to be unpublished or not widely disseminated.

Therefore, the sections and subsections of the proposed article, which were to be focused solely on the detailed analysis of this data, cannot be generated.

Spectroscopic and Crystallographic Elucidation of 1 4 Bromophenyl Carbonyl Pyrrole

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. In the mass spectrum of 1-[(4-Bromophenyl)carbonyl]pyrrole, the molecular ion peak is expected to be prominent due to the presence of aromatic rings which stabilize the radical cation. The isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, [M]+• and [M+2]+•.

The fragmentation of this compound is primarily dictated by the cleavage of the bonds adjacent to the carbonyl group, which are the weakest points in the ion. The fragmentation pathways are influenced by the substituents on the pyrrole (B145914) and phenyl rings. biokeanos.com The primary fragmentation steps would involve the loss of the pyrrolyl group or the bromophenyl group.

A plausible fragmentation pattern for this compound is outlined below:

α-cleavage: The initial molecular ion can undergo cleavage of the C-N bond between the carbonyl group and the pyrrole ring, leading to the formation of the 4-bromobenzoyl cation. This fragment is expected to be a major peak in the spectrum due to the stability of the acylium ion.

Loss of CO: The 4-bromobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO), resulting in the 4-bromophenyl cation.

Pyrrole-related fragmentation: Another fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the phenyl ring, generating a pyrrole-carbonyl cation, though this is generally less favored. The pyrrole ring itself can undergo fragmentation, but this is typically observed after the initial, more favorable cleavages. nih.govnist.gov

A summary of the expected key fragments in the mass spectrum of this compound is provided in the table below.

m/z (79Br / 81Br) Proposed Fragment Ion Formula
249 / 251[M]+• (Molecular ion)[C₁₁H₈BrNO]+•
183 / 185[BrC₆H₄CO]⁺[C₇H₄BrO]⁺
155 / 157[BrC₆H₄]⁺[C₆H₄Br]⁺
94[C₄H₄NCO]⁺[C₅H₄NO]⁺
67[C₄H₅N]⁺[C₄H₅N]⁺

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of this compound is rich in features that can participate in various noncovalent interactions, which are crucial in stabilizing the crystal structure.

Hydrogen Bonding: Although lacking classical hydrogen bond donors, weak C-H...O hydrogen bonds are expected to be present, where the carbonyl oxygen acts as a hydrogen bond acceptor and the C-H groups of the pyrrole and phenyl rings act as donors. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with electron-rich atoms such as the carbonyl oxygen or the nitrogen of the pyrrole ring of a neighboring molecule. nih.gov

C-H...π Interactions: The electron-rich π-systems of the pyrrole and phenyl rings can act as acceptors for C-H...π interactions, further contributing to the stability of the crystal packing. researchgate.net

π-π Stacking: Offset π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be a significant feature in the supramolecular assembly.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is particularly effective for studying molecules like 1-[(4-Bromophenyl)carbonyl]pyrrole, providing a balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, the structure of this compound can be optimized to its lowest energy state. nih.gov

The optimization reveals key structural parameters. The pyrrole (B145914) and bromophenyl rings are largely planar, but there is a notable dihedral angle between them, dictated by the connecting carbonyl group. This twist is a result of balancing steric hindrance and the electronic effects of conjugation. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be further analyzed through methods like Natural Bond Orbital (NBO) analysis. nih.govnih.gov NBO analysis reveals significant delocalization of electron density from the lone pairs of the pyrrole nitrogen and the carbonyl oxygen into the π-system of the rings.

Table 1: Selected Optimized Geometrical Parameters for a Pyrrole Derivative Structure Note: The following data is representative, based on DFT calculations of structurally similar molecules, to illustrate the expected parameters for this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.212C-C=O120.5
C-N (Pyrrole)1.388C-N-C (Pyrrole)108.9
C-Br1.910N-C=O118.7
C-C (Aromatic)~1.39-1.41C-C-Br119.8

Data modeled after findings for similar structures in computational studies. materialsciencejournal.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich pyrrole ring and the phenyl ring, while the LUMO is distributed across the carbonyl group and the bromophenyl moiety. This distribution indicates that the pyrrole ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. cureffi.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com A high electrophilicity index suggests a high capacity to accept electrons. materialsciencejournal.org

Table 2: Calculated Quantum Chemical Parameters Note: Values are illustrative and based on typical results for similar aromatic carbonyl compounds from DFT calculations.

ParameterValue (eV)Formula
EHOMO-6.85-
ELUMO-2.15-
Energy Gap (ΔE)4.70ELUMO - EHOMO
Ionization Potential (I)6.85-EHOMO
Electron Affinity (A)2.15-ELUMO
Electronegativity (χ)4.50(I+A)/2
Chemical Hardness (η)2.35(I-A)/2
Chemical Softness (S)0.4261/η
Electrophilicity Index (ω)4.31χ²/2η

Data modeled after findings for similar structures in computational studies. materialsciencejournal.orgresearchgate.netmdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. researchgate.net It is used to predict sites for electrophilic and nucleophilic reactions and to understand intermolecular interactions. nih.gov The MEP surface is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the MEP analysis is expected to show the most negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group. This highlights it as a primary site for hydrogen bonding and electrophilic interactions. nih.gov Conversely, regions of positive potential (blue) are typically found around the hydrogen atoms of the pyrrole ring, indicating their susceptibility to nucleophilic attack. The MEP map thus provides a clear rationale for the molecule's reactivity patterns. mdpi.com

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

For this compound, key vibrational modes include:

C=O Stretching: The carbonyl group's stretching vibration is a strong, characteristic band in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹. Its exact position is influenced by conjugation with the pyrrole and phenyl rings. mdpi.com

N-H Stretching: In the parent pyrrole, an N-H stretch is prominent, but in this N-substituted derivative, this band is absent.

C-N Stretching: Vibrations associated with the C-N bond of the pyrrole ring.

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C-Br Stretching: This mode appears at lower frequencies in the spectrum.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental results. nih.govresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: Wavenumbers are illustrative, based on DFT studies of similar molecules.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100~3080
Carbonyl C=O Stretch~1685~1660
Aromatic C=C Stretch~1590~1585
C-N Stretch~1350~1340
C-Br Stretch~650~640

Data modeled after findings for similar structures in computational studies. nih.govmdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, quantum chemical methods like DFT are invaluable for elucidating the mechanisms of chemical reactions. diva-portal.org By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state (TS) structures, and calculate the activation energy barriers that govern reaction rates. researchgate.netyoutube.com

For N-acylpyrroles, computational studies can model various reactions, such as electrophilic substitution on the pyrrole ring, addition reactions at the carbonyl group, or more complex cyclization and dimerization processes. colab.ws For instance, modeling the reaction of an N-acylpyrrole with an electrophile would involve calculating the energy profile for attack at different positions on the pyrrole ring, thereby predicting the regioselectivity of the reaction. The calculations can confirm whether the reaction proceeds through a stepwise or concerted mechanism by identifying the presence or absence of stable intermediates. researchgate.netcolab.ws These theoretical investigations provide a detailed, atomistic understanding of reaction pathways that can be difficult to access through experimental means alone. nih.gov

Development and Application of Advanced Computational Tools for N-Acylpyrroles

The field of computational chemistry is continually evolving, with the development of more sophisticated tools and methods. For classes of compounds like N-acylpyrroles, these advanced tools promise to accelerate discovery and design.

Machine Learning (ML) and AI: ML models are being trained on large datasets of chemical information to predict molecular properties, reaction outcomes, and even design novel synthetic pathways. anl.govmdpi.com These tools can screen virtual libraries of N-acylpyrrole derivatives for desired electronic or reactive properties far more rapidly than traditional DFT calculations.

Automated Reaction Path Discovery: Algorithms such as the Quantum Chemistry-aided Retrosynthetic Analysis (QCaRA) method can automatically explore complex reaction networks. chemrxiv.org By starting from a product molecule, these tools can trace back reaction pathways to identify potential reactants and predict reaction yields, uncovering both known and novel synthetic routes. chemrxiv.org

Hybrid QM/MM Methods: For studying N-acylpyrroles in complex environments, such as in a solvent or within an enzyme's active site, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These approaches treat the reactive core of the system with high-level quantum mechanics while the surrounding environment is modeled with more efficient classical mechanics, enabling the study of large, biologically relevant systems.

The application of these advanced computational tools is moving chemistry towards a more predictive science, where molecules like this compound can be studied and utilized in a more targeted and efficient manner. nih.gov

Applications and Potential in Advanced Materials Science

Role of N-Acylpyrroles as Versatile Building Blocks in Organic Materials

N-acylpyrroles, including 1-[(4-Bromophenyl)carbonyl]pyrrole, serve as fundamental molecular entities, or organic building blocks, for creating more complex organic compounds and materials. hilarispublisher.comsigmaaldrich.comboronmolecular.com The versatility of these building blocks lies in their unique chemical properties and reactivity, which can be tailored to achieve desired characteristics in the final material. hilarispublisher.comboronmolecular.com The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a key component in many functional organic materials. nih.gov The attachment of an acyl group, such as the (4-Bromophenyl)carbonyl group, to the nitrogen atom of the pyrrole ring introduces additional functionality and can significantly influence the electronic and physical properties of the resulting molecules.

The strategic use of N-acylpyrroles allows for the modular assembly of complex molecular architectures, including polymers and supramolecular complexes. sigmaaldrich.comalfa-chemistry.com This bottom-up approach enables precise control over the final structure and properties of the material. sigmaaldrich.com For instance, N-allenylpyrrole-2-carbaldehydes, a related class of pyrrole derivatives, have been identified as promising synthons in organic synthesis, highlighting the potential of functionalized pyrroles as key intermediates in the creation of novel materials. researchgate.net

Development of Conductive Polymers and Organic Semiconductors from Pyrrole Derivatives

Pyrrole and its derivatives are well-known precursors for the synthesis of conductive polymers, with polypyrrole (PPy) being a prominent example due to its high conductivity, good environmental stability, and ease of synthesis. nih.govmdpi.com The introduction of substituents on the pyrrole ring, particularly at the N-position, allows for the fine-tuning of the resulting polymer's properties. nih.govmdpi.com While N-substitution can sometimes hinder the polymerization process, it can also lead to polymers with improved order and unique functionalities. mdpi.comacs.org

The electrical conductivity of polypyrrole-based materials can be significantly affected by the nature of the substituents. For example, copolymerization of pyrrole with N-alkylpyrroles has been shown to produce materials with conductivities that are intermediate to those of the respective homopolymers. nih.gov The conductivity generally decreases with an increase in the length of the alkyl chain or the proportion of the N-alkylpyrrole comonomer. nih.gov The development of copolymers by combining different pyrrole-based monomers or by incorporating other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) is an effective strategy to create materials with enhanced optoelectrochemical properties for applications such as electrochromic devices. nih.gov

Electropolymerization Techniques for Thin Film Deposition

Electropolymerization is a powerful and widely used technique for the deposition of thin films of conductive polymers derived from pyrrole. acs.orgnih.gov This method involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. acs.org The process typically begins with the oxidation of the pyrrole monomer to form a radical cation, which then couples with other radical cations to form dimers and eventually the polymer chain. acs.org The conditions of electropolymerization, such as the applied potential, solvent, and electrolyte, can be controlled to influence the thickness, morphology, and properties of the resulting polymer film. nih.govnih.gov

Studies have shown that the structure of the N-substituted pyrrole monomer plays a crucial role in the success of the electropolymerization process. acs.org For example, steric hindrance due to bulky substituents at the α-position of the pyrrole ring can prevent successful polymerization. acs.org On the other hand, N-substituted pyrroles with appropriate functional groups can be effectively electropolymerized to create functionalized surfaces with a wide range of potential applications. acs.orgnih.govnih.gov For instance, pyrrole-substituted phthalocyanines have been successfully electropolymerized to form films with specific electrical conductivities and reversible electrochromic properties. rsc.org

N-Acylpyrroles in Coordination Chemistry and Catalysis (as Ligands)

While the primary focus of this article is on materials science applications, it is worth noting that pyrrole-containing molecules, including N-acylpyrroles, can act as ligands in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. youtube.com

The coordination chemistry of N-acylthioureas, which share structural similarities with N-acylpyrroles, has been studied with platinum group metals. researchgate.net These ligands can coordinate to metal ions in different ways, for example, through the sulfur and oxygen atoms in a bidentate fashion. researchgate.net The specific coordination mode can influence the properties and reactivity of the resulting metal complex. The ability of such ligands to form stable complexes with metal ions is exploited in areas like the pre-concentration and separation of metals. researchgate.net Similarly, N-heterocyclic carbenes (NHCs), another class of ligands, have been extensively studied, and the introduction of electron-withdrawing groups can significantly impact the catalytic activity and stability of the corresponding metal complexes. ananikovlab.ru

Exploitation of Non-Linear Optical (NLO) Properties in Related Structures

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and optical limiting. scirp.orgscirp.org Conjugated polymers, such as those derived from pyrrole, are promising candidates for NLO materials due to their extensive π-electron delocalization. scirp.orgnih.gov The NLO properties of a material describe how its optical properties (like refractive index or absorption coefficient) change with the intensity of incident light.

Research has shown that the NLO properties of polypyrrole derivatives can be significantly influenced by the nature of the substituents on the polymer backbone. scirp.org For instance, the introduction of different aromatic segments can alter the third-order NLO response of the material. scirp.orgscirp.org Studies using the Z-scan technique have revealed that some polypyrrole derivatives exhibit reverse saturable absorption, a desirable property for optical limiting applications. scirp.orgscirp.org Furthermore, structural modifications of pyrrole-based dyes, such as BODIPY systems, have been shown to dramatically impact their non-linear absorption properties, transforming them from saturable absorbers to efficient reverse saturable absorbers. nih.gov The strategic design of pyrrole-containing molecules, therefore, offers a pathway to tailor their NLO properties for specific technological applications. nih.govacs.org

Conclusion and Future Research Directions

Recapitulation of Key Research Contributions for 1-[(4-Bromophenyl)carbonyl]pyrrole

While extensive, dedicated research focusing solely on this compound is not widely documented in existing literature, its primary contribution lies in its role as a versatile synthetic intermediate. N-acylpyrroles are recognized as effective acylating agents and stable equivalents of carboxylic acids. organic-chemistry.org The presence of the 4-bromophenyl moiety provides a strategic site for cross-coupling reactions, making it a valuable precursor for synthesizing more complex molecular architectures. Its synthesis and reactions serve as a model for developing methodologies applicable to a broader range of functionalized N-acylpyrroles. The reduction of related N-acylpyrroles has been shown to yield corresponding benzyl-pyrrole derivatives, highlighting a potential transformation pathway for this compound. semanticscholar.org

Identification of Unexplored Synthetic Routes and Chemical Transformations

The synthesis of N-acylpyrroles has been approached through various methods, yet avenues for optimization and exploration remain, particularly for compounds like this compound.

Unexplored Synthetic Routes:

Traditional methods for N-acylpyrrole synthesis can be harsh, but modern chemistry offers milder alternatives that warrant further investigation for this specific compound. organic-chemistry.org

Multicomponent Reactions: One-pot, multicomponent reactions have proven effective for synthesizing N-methyl-3-acylpyrroles and other functionalized pyrroles. nih.govorganic-chemistry.org A potential future direction is to design a multicomponent reaction that directly incorporates the 4-bromobenzoyl group onto the pyrrole (B145914) nitrogen, which could offer a more streamlined and efficient synthesis compared to sequential acylation methods.

Catalytic Approaches: While methods using catalysts like magnesium iodide etherate have been reported for N-substituted pyrroles from 1,4-diketones, exploring novel catalytic systems could enhance efficiency. uctm.eduresearchgate.net Investigating earth-abundant metal catalysts or organocatalysts for the acylation of pyrrole with 4-bromobenzoyl chloride could lead to more sustainable and cost-effective synthetic protocols. nih.gov

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound is an unexplored domain. This technology could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Potential Chemical Transformations:

The dual functionality of this compound opens up numerous possibilities for subsequent chemical transformations.

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These transformations would allow for the introduction of a wide array of substituents, leading to novel classes of complex pyrrole derivatives.

Carbonyl Group Manipulation: The ketone moiety can be a focal point for various reactions. Its reduction could lead to the corresponding alcohol, 1-(4-bromophenyl)-1-(1H-pyrrol-1-yl)methanol, a chiral molecule whose enantioselective synthesis could be a target. semanticscholar.org Furthermore, reactions with organometallic reagents could extend the carbon framework.

Pyrrole Ring Functionalization: While the N-acyl group deactivates the pyrrole ring towards electrophilic substitution, exploring modern C-H activation techniques could enable direct functionalization at the C2 or C3 positions, bypassing traditional multi-step sequences.

Interactive Table: Comparison of Potential Synthetic Methods for N-Acylpyrroles
MethodDescriptionPotential Advantages for this compoundReference
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine.A fundamental and widely used method for forming the pyrrole ring. uctm.edu uctm.edu
Acylation with Thionyl Chloride Reaction of primary aromatic amides with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of SOCl₂.Offers mild conditions and short reaction times, suitable for amides that are otherwise difficult to convert. organic-chemistry.org organic-chemistry.org
Condensation with 2,4,4-trimethoxybutan-1-amine Involves condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.Highly tolerant of various functional groups, which is advantageous for the bromo-substituent. nih.gov nih.gov
Multicomponent Reactions A one-pot reaction involving multiple starting materials to form a complex product.Potentially offers high atom economy and procedural simplicity for creating highly functionalized pyrroles. nih.gov nih.gov

Prospects for Advanced Materials Development Utilizing N-Acylpyrroles

The structural characteristics of N-acylpyrroles make them promising candidates for the development of advanced materials. The pyrrole core is a key component in conductive polymers and organic dyes. nih.gov

Conductive Polymers: Polypyrroles are known for their electrical conductivity. nih.gov The N-acyl group in this compound could be leveraged to tune the electronic properties of resulting polymers. Future research could focus on the electropolymerization of this compound or its derivatives. The bromo-substituent could be used as a handle to graft the polymer onto surfaces or to create block copolymers with unique properties.

Organic Electronics: The conjugated system of the pyrrole and phenyl rings suggests potential applications in organic electronics. By modifying the structure through cross-coupling reactions, it may be possible to design molecules with tailored HOMO/LUMO energy levels for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

Liquid Crystals: 3-Acylpyrroles have been identified as precursors to liquid crystal materials. nih.gov Investigating the liquid crystalline properties of derivatives of this compound, particularly after structural modification to introduce long alkyl chains or other mesogenic groups, could be a fruitful area of research.

Emerging Computational Methodologies in N-Acylpyrrole Research

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work.

DFT Studies: Density Functional Theory (DFT) can be employed to investigate the structural and electronic properties of this compound. researchgate.netdergipark.org.tr Such studies can predict its geometry, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and potential in electronic materials. researchgate.netdergipark.org.tr Conformational analysis can reveal the rotational barrier between the pyrrole and phenyl rings, which influences the extent of electronic conjugation. dergipark.org.tr

Reaction Mechanism Elucidation: Computational modeling can be used to explore the energy profiles of the unexplored synthetic routes and chemical transformations mentioned previously. This can help in optimizing reaction conditions and predicting the feasibility of proposed pathways. For instance, modeling the transition states of C-H activation on the pyrrole ring could guide the selection of appropriate catalysts.

Materials Property Prediction: For advanced materials applications, computational methods can predict key properties. For example, the nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, can be calculated to assess the potential of its derivatives in optoelectronics. dergipark.org.tr Similarly, simulations of polymer chains derived from this monomer could provide insights into their morphology and conductive properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-[(4-Bromophenyl)carbonyl]pyrrole, and how can yields be optimized?

  • The Clausson-Kaas pyrrole synthesis is a widely used method, involving reaction of 4-bromobenzaldehyde with pyrrole derivatives under controlled conditions. reports a 93% yield via precipitation from dichloromethane/hexane, with undergraduate students achieving 82–87% yields . Optimization tips include minimizing solvent volumes during recrystallization and monitoring reaction progress via TLC. Alternative routes like Suzuki coupling () can be explored for functionalized derivatives.

Q. How is the purity and structure of this compound confirmed in laboratory settings?

  • Characterization relies on spectroscopic techniques:

  • 1H NMR (δ 6.33–7.60 ppm for pyrrole and aromatic protons) confirms structural integrity .
  • Melting point analysis (96–97°C) provides a quick purity check .
  • TLC with hexane/ethyl acetate eluents monitors reaction progression .

Q. What solvents and purification techniques are recommended for isolating this compound?

  • Dichloromethane is ideal for dissolving the crude product, followed by hexane-induced precipitation. This minimizes carbonyl group hydrolysis, which can occur in polar protic solvents . Column chromatography (e.g., silica gel with petroleum ether/dichloromethane) is suitable for complex mixtures .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • The bromine substituent acts as a directing group, facilitating electrophilic aromatic substitution or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). demonstrates its utility in synthesizing ortho-functionalized pyridines via Suzuki coupling with pyrrole boronic acids. The electron-withdrawing nature of the carbonyl group further stabilizes intermediates, enhancing regioselectivity .

Q. What mechanistic insights can be gained from spectroscopic data during its synthesis?

  • In situ FT-IR can track carbonyl formation (1705 cm⁻¹), while UV-Vis monitors conjugation length changes during polymerization (). For metabolic studies, HPLC-MS identifies degradation products, such as hydrazone hydrolysis byproducts (). Time-resolved NMR elucidates intermediates in copper-catalyzed cyclizations ().

Q. How does this compound perform in biological activity assays, and what structural modifications enhance efficacy?

  • Diarylpyrroles exhibit antitubulin ( ) and σ₁ receptor antagonism ( ). Introducing electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring improves binding affinity, while alkylation of the pyrrole nitrogen enhances metabolic stability. In vitro assays using cancer cell lines (e.g., MCF-7) and tubulin polymerization inhibition studies are recommended .

Q. What analytical challenges arise in quantifying this compound in metabolic studies, and how are they addressed?

  • Matrix interference in biological samples requires optimized extraction (e.g., solid-phase extraction with C18 cartridges). details an RP-HPLC method using a C18 column (5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient (0.1% formic acid) at 1.0 mL/min, achieving baseline separation of metabolites. Validation parameters (LOQ: 0.1 µg/mL, RSD <2%) ensure reproducibility .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis OptimizationClausson-Kaas ReactionSolvent: DCM/hexane; Temp: RT; Yield: 82–93%
Structural Analysis1H NMRδ 6.33 (pyrrole), 7.23–7.60 (aromatic protons)
Biological ScreeningAntitubulin AssayIC₅₀ via sea urchin embryo model
Metabolic StabilityHPLC-MSColumn: C18; Eluent: Water/ACN + 0.1% FA

Contradictions and Limitations

  • reports higher yields (93%) than typical undergraduate results (82–87%), suggesting variability in technique proficiency .
  • While highlights antitubulin activity, the exact mechanism of this compound remains unclear compared to analogues like combretastatin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.